Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate
CAS No.:
Cat. No.: VC20193526
Molecular Formula: C24H27F3N3O6P
Molecular Weight: 541.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27F3N3O6P |
|---|---|
| Molecular Weight | 541.5 g/mol |
| IUPAC Name | benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C24H27F3N3O6P/c1-4-35-37(33,36-5-2)23(24(25,26)27,28-22(32)34-16-18-12-8-6-9-13-18)20-17(3)29-30(21(20)31)19-14-10-7-11-15-19/h6-15,29H,4-5,16H2,1-3H3,(H,28,32) |
| Standard InChI Key | GNRRDDCGOKIEDG-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(C1=C(NN(C1=O)C2=CC=CC=C2)C)(C(F)(F)F)NC(=O)OCC3=CC=CC=C3)OCC |
Introduction
Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate is a complex organic compound that integrates phosphonate chemistry with carbamate functionality. This compound is of significant interest in medicinal chemistry and agricultural science due to its unique structural features, which may confer specific biological activities.
Synthesis Steps:
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Phosphonylation: This step involves the introduction of the phosphonate group into the molecule.
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Carbamate Formation: The carbamate moiety is added to the structure.
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Purification: Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to assess reaction progress and purity.
Potential Applications
Given its structural complexity, Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate may have applications in medicinal chemistry, particularly in drug development, and in agricultural science, possibly as a pesticide or plant growth regulator.
Analytical Methods
Characterization of this compound often involves advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.
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Mass Spectrometry (MS): Employed to confirm the molecular weight and fragmentation pattern.
Mechanism of Action
The mechanism of action is hypothesized to involve interactions with specific biological targets. Experimental studies are necessary to elucidate the precise mechanisms and quantify binding affinities with target proteins.
Comparison with Similar Compounds
Other compounds with similar structural features, such as pyrazole derivatives, have shown potential in various biological applications. For example, pyrazole-based compounds have been explored as thrombopoietin mimetics and anti-inflammatory agents .
Table: Comparison of Structural Features and Applications
| Compound | Structural Features | Potential Applications |
|---|---|---|
| Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl]carbamate | Phosphonate, Carbamate, Pyrazole | Medicinal Chemistry, Agricultural Science |
| 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) | Pyrazole, Biphenyl | Thrombopoietin Mimetic, Platelet Production Enhancement |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Pyrazole, Thiadiazole | Anti-inflammatory, 5-LOX Inhibitor |
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